molecular formula C23H25N3O3 B2863736 1-(7-Methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 496021-87-5

1-(7-Methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No.: B2863736
CAS No.: 496021-87-5
M. Wt: 391.471
InChI Key: CRAYIXYYUPZUNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-Methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.471. The purity is usually 95%.
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Scientific Research Applications

Novel Spiropiperidines as σ-Receptor Ligands

Research by Maier and Wünsch (2002) focused on synthesizing a series of spiro[[2]benzopyran-1,4‘-piperidines] and spiro[[2]benzofuran-1,4‘-piperidines], examining their affinity for σ1- and σ2-receptors through radioligand binding assays. The study found that specific substituents, such as a benzyl residue at the piperidine nitrogen atom and a methoxy group in position 3, significantly enhance σ1-receptor affinity, indicating the compound's potential in modulating σ-receptor mediated pathways which are implicated in several neurological and psychiatric disorders (Maier & Wünsch, 2002).

Anticancer and Antimicrobial Activities

Several studies have explored the chemical reactions and biological activities of related heterocyclic compounds, indicating potential applications in developing new therapeutic agents. For instance, compounds synthesized from pyrazolo and triazine derivatives have shown moderate to significant antimicrobial and antiviral activities, suggesting their use in developing new antimicrobial agents (Attaby et al., 2006). Similarly, novel pyridine derivatives have been evaluated for their in vitro antimicrobial activity, revealing variable and modest activity against bacteria and fungi, which could inform the development of new antimicrobial therapies (Patel, Agravat, & Shaikh, 2011).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

Properties

IUPAC Name

1-(7-methoxy-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-16(27)25-13-11-23(12-14-25)26-20(15-19(24-26)17-7-4-3-5-8-17)18-9-6-10-21(28-2)22(18)29-23/h3-10,20H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAYIXYYUPZUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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